molecular formula C11H15NO2S B587982 S-(2,4-Dimethylbenzene)-D,L-cysteine CAS No. 1357350-92-5

S-(2,4-Dimethylbenzene)-D,L-cysteine

Cat. No.: B587982
CAS No.: 1357350-92-5
M. Wt: 225.306
InChI Key: QMZQFHPIZQSJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQFHPIZQSJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.